N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-20(2,3)25-18(16-12-29(27,28)13-17(16)24-25)23-19(26)21(10-4-5-11-21)14-6-8-15(22)9-7-14/h6-9H,4-5,10-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPMELDZYCGDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues in the Thienopyrazole Class
Thienopyrazole derivatives are explored for diverse pharmacological activities. Key structural variations include:
- Substituents on the pyrazole ring : The tert-butyl group in the target compound contrasts with smaller alkyl or aryl groups in analogues like niclosamide derivatives , where nitro or chloro substituents are common .
- Sulfone vs.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Pharmacological Activity |
|---|---|---|---|
| Target Compound | Thienopyrazole | tert-butyl, 4-chlorophenyl, sulfone | Unknown (hypothetical) |
| Niclosamide (WHO Essential Medicine) | Salicylanilide | Chlorophenyl, nitro | Anthelmintic, TMEM16A antagonist |
| Nitazoxanide | Nitrothiazole | Nitro, thiazole | Antiprotozoal, TMEM16A antagonist |
| Tizoxanide (Nitazoxanide metabolite) | Des-nitro thiazole | Chlorophenyl | Broad-spectrum antiviral |
Key Observations :
Functional Analogues: Cyclopentanecarboxamide Derivatives
The 1-(4-chlorophenyl)cyclopentanecarboxamide moiety is structurally analogous to carboxamide groups in kinase inhibitors (e.g., imatinib) and protease inhibitors. Comparisons include:
- Cyclopentane vs. Cyclohexane : The smaller cyclopentane ring increases conformational rigidity, which may improve binding specificity.
- Chlorophenyl Positioning : The para-chloro substitution optimizes steric and electronic interactions, as seen in drugs like chlorambucil.
Q & A
Basic: What are the critical steps and analytical methods for synthesizing and confirming the structure of this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization of substituted thiosemicarbazides with α,β-unsaturated ketones under reflux conditions (e.g., xylene at 140°C).
- Step 2 : Functionalization of the core with the tert-butyl group and 4-chlorophenylcyclopentanecarboxamide moiety using coupling agents like EDC/HOBt in DMF .
- Analytical Confirmation :
- NMR (¹H/¹³C): Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl resonances (~170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ±3 ppm).
- X-ray Crystallography (if crystalline): Resolves 3D conformation, critical for structure-activity studies .
Basic: How are key functional groups (e.g., sulfone, cyclopentane) identified spectroscopically?
- Sulfone Group (SO₂) :
- IR : Strong asymmetric/symmetric stretching vibrations at 1300–1150 cm⁻¹.
- ¹H NMR : Deshielding effects on adjacent protons (e.g., thieno ring protons shifted downfield).
- Cyclopentane Carboxamide :
- ¹³C NMR : Carbonyl carbon at ~170 ppm; cyclopentane carbons appear as multiplet clusters in DEPT-135 .
Advanced: What methodologies are recommended for analyzing reaction by-products and optimizing purity?
- By-Product Identification :
- HPLC-MS/MS : Detects impurities at trace levels (e.g., dechlorinated or oxidized derivatives).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from side products.
- Optimization :
Advanced: How can computational methods streamline reaction design for this compound?
- Reaction Path Search : Quantum mechanics (e.g., DFT) predicts transition states and intermediates, identifying energetically favorable pathways .
- Machine Learning : Trains models on existing thienopyrazole synthesis data to predict optimal conditions (e.g., solvent selection, catalyst loading) .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
- Cell Viability : MTT assays against cancer lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells).
- Target Engagement : SPR (Surface Plasmon Resonance) measures binding kinetics to putative targets (e.g., COX-2 or PI3K) .
Advanced: How can solubility and stability under physiological conditions be systematically studied?
- Solubility : Shake-flask method with HPLC-UV quantification in buffers (pH 1.2–7.4).
- Stability :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.
- LC-MS Stability Indicating Method : Tracks degradation products (e.g., hydrolysis of the carboxamide group).
- DSC/TGA : Assess thermal stability and polymorphic transitions .
Advanced: What techniques elucidate its interaction with biological targets at the molecular level?
- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes.
- ITC (Isothermal Titration Calorimetry) : Quantifies binding thermodynamics (ΔH, ΔS).
- Molecular Dynamics Simulations : Predicts dynamic interactions (e.g., hydrogen bonding with active-site residues) .
Advanced: How should researchers address contradictory data in biological activity studies?
- Meta-Analysis : Pool data from multiple assays (e.g., enzyme vs. cell-based results) to identify assay-specific artifacts.
- Orthogonal Validation : Confirm activity using unrelated methods (e.g., Western blot for target inhibition after SPR).
- In Silico ADMET Profiling : Use tools like SwissADME to rule out false positives from poor pharmacokinetic properties .
Advanced: What comparative studies distinguish this compound from structural analogs?
- SAR (Structure-Activity Relationship) : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with isopropyl) and compare:
- Pharmacological Data : IC₅₀ values, selectivity ratios.
- Physicochemical Properties : LogP, solubility, metabolic stability.
- Crystallographic Overlays : Compare binding conformations with analogs (e.g., differences in dihedral angles affecting target engagement) .
Advanced: What advanced reactor designs improve scalability and reproducibility?
- Flow Chemistry : Continuous synthesis in microreactors enhances heat/mass transfer, reducing batch-to-batch variability.
- PAT (Process Analytical Technology) : In-line FTIR or Raman monitors reaction progress in real-time.
- High-Throughput Screening : Automated platforms optimize conditions (e.g., solvent/catalyst combinations) for gram-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
